5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzofuran core with a chloro substituent at the 5-position and a methoxyethoxy group at the 6-position, along with a carboxylic acid group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate benzofuran derivative.
Substitution Reactions:
Etherification: The methoxyethoxy group is introduced via etherification reactions, often using methoxyethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial agents.
Biological Studies: The compound is studied for its potential anti-tumor, antibacterial, and antiviral activities.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Pharmaceutical Industry: The compound is explored for its potential use in drug development, particularly for treating microbial infections and cancer.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anti-tumor Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antiviral Activity: The compound interferes with viral replication by targeting viral enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.
Angelicin: A benzofuran compound used for its phototoxic properties in treating skin conditions.
Uniqueness
5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of chloro, methoxyethoxy, and carboxylic acid groups makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C12H11ClO5 |
---|---|
Molekulargewicht |
270.66 g/mol |
IUPAC-Name |
5-chloro-6-(2-methoxyethoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11ClO5/c1-16-2-3-17-10-6-9-7(4-8(10)13)5-11(18-9)12(14)15/h4-6H,2-3H2,1H3,(H,14,15) |
InChI-Schlüssel |
PIKBRJRWHYJCRO-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.